An In-depth Technical Guide to 3,4-Dihydroxy-2-pentanone: Properties, Synthesis, and Biological Significance
An In-depth Technical Guide to 3,4-Dihydroxy-2-pentanone: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxy-2-pentanone is a polyhydroxylated ketone with the molecular formula C5H10O3.[1][2] Its structure, featuring both a ketone and two hydroxyl groups, places it within the realm of carbohydrate chemistry, sharing characteristics with ketose monosaccharides. This configuration imparts polarity and hydrogen-bonding capabilities, influencing its solubility and interactions in various chemical and biological systems.[1] While experimental data on this specific molecule is limited, its structural motifs are present in biologically significant compounds, making it a molecule of interest for researchers in organic synthesis, biochemistry, and drug development. This guide provides a comprehensive overview of the known chemical and physical properties of 3,4-Dihydroxy-2-pentanone, alongside information on related compounds that offer insights into its potential reactivity and biological roles.
Chemical and Physical Properties
Table 1: Computed Physicochemical Properties of 3,4-Dihydroxy-2-pentanone
| Property | Value | Source |
| Molecular Formula | C5H10O3 | PubChem[2] |
| Molecular Weight | 118.13 g/mol | PubChem[2] |
| XLogP3 | -0.9 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
| Exact Mass | 118.062994 g/mol | PubChem[2] |
| Monoisotopic Mass | 118.062994 g/mol | PubChem[2] |
| Topological Polar Surface Area | 57.5 Ų | PubChem[2] |
| Heavy Atom Count | 8 | PubChem[2] |
| Complexity | 89.7 | PubChem[2] |
| CAS Number | 101420-60-4 | Benchchem[1] |
For comparative purposes, the experimental properties of the related compound 3-Hydroxy-2-pentanone are provided below.
Table 2: Experimental Physical Properties of 3-Hydroxy-2-pentanone
| Property | Value | Source |
| Molecular Formula | C5H10O2 | PubChem |
| Molecular Weight | 102.13 g/mol | PubChem |
| Boiling Point | 147.5 °C at 760 mmHg | Guidechem |
| Density | 0.962 g/cm³ | Guidechem |
| Refractive Index | 1.418 | Guidechem |
Synthesis and Reactivity
Synthesis of Dihydroxy Ketones (Representative Protocols)
While a specific, detailed experimental protocol for the synthesis of 3,4-Dihydroxy-2-pentanone was not found in the reviewed literature, general methods for the synthesis of α-hydroxy and α,β-dihydroxy ketones can be considered as representative approaches.
One modern approach involves the direct deoxygenation of α,β-dihydroxy ketones using a silyl (B83357) lithium reagent. This metal-catalyst-free method simplifies the synthesis by eliminating the need for the pre-functionalization of hydroxyl groups.[3] Another strategy involves the oxidation of 1,2-diols to yield α-hydroxy ketones or α-diketones, with the product being dependent on the amount of oxidant used.[4]
Experimental Protocol: Representative Synthesis of an α-Hydroxy Ketone via Oxidation of a Diol (Adapted from general principles)
Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of 3,4-Dihydroxy-2-pentanone.
Materials:
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Appropriate diol precursor (e.g., pentane-2,3,4-triol)
-
Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Dess-Martin periodinane)
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Anhydrous solvent (e.g., Dichloromethane)
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Stirring apparatus
-
Reaction vessel
-
Chromatography supplies for purification
Procedure:
-
Dissolve the diol precursor in the anhydrous solvent within the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add the oxidizing agent to the stirred solution at a controlled temperature (e.g., 0 °C or room temperature).
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate (B1220275) for PCC).
-
Filter the reaction mixture to remove any solid byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to isolate the desired 3,4-Dihydroxy-2-pentanone.
-
Characterize the purified product using spectroscopic methods (NMR, IR, MS).
Reactivity
The dihydroxy ketone motif suggests that 3,4-Dihydroxy-2-pentanone can serve as a versatile substrate for various organic reactions. It can be a model compound for studying fundamental organic reaction mechanisms and enzymatic processes.[1] The hydroxyl groups can undergo esterification, etherification, and oxidation, while the ketone functionality is susceptible to nucleophilic attack, reduction, and condensation reactions.
Spectroscopic Analysis
Detailed spectroscopic data for 3,4-Dihydroxy-2-pentanone is not publicly available. However, the expected spectral characteristics can be inferred from the analysis of similar polyhydroxylated ketones and general spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a crucial tool for the structural elucidation of carbohydrates and related polyhydroxy compounds.[5] For 3,4-Dihydroxy-2-pentanone, both ¹H and ¹³C NMR would be essential for confirming its structure and determining the stereochemistry of its chiral centers.
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¹H NMR: Protons on carbons adjacent to the carbonyl group are expected to appear in the range of 2.0-2.5 ppm.[6] Protons on carbons bearing hydroxyl groups would likely resonate further downfield. The coupling patterns between adjacent protons would provide information on the connectivity of the carbon backbone.
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¹³C NMR: The carbonyl carbon is expected to have a characteristic chemical shift in the downfield region of the spectrum, typically above 190 ppm.[7] Carbons attached to hydroxyl groups would also show distinct chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying functional groups. The IR spectrum of 3,4-Dihydroxy-2-pentanone is expected to show a strong, characteristic absorption band for the carbonyl group (C=O) stretch, typically around 1715 cm⁻¹ for a saturated aliphatic ketone.[8][9] A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (O-H) groups.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique for determining the molecular weight and fragmentation pattern of a molecule. For a small, sugar-like molecule such as 3,4-Dihydroxy-2-pentanone, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable.[10] The fragmentation pattern can provide valuable structural information, including the loss of water molecules from the hydroxyl groups and cleavage adjacent to the carbonyl group. Ion mobility-mass spectrometry (IM-MS) could be particularly useful for separating and identifying potential isomers.[11]
Biological Significance of Related Compounds
While the biological activity of 3,4-Dihydroxy-2-pentanone itself is not well-documented, structurally related compounds have demonstrated significant roles in biological processes, offering promising avenues for research and development.
Plant Immune Elicitation by 3,4-Dihydroxy-3-methyl-2-pentanone
A methylated analog, 3,4-dihydroxy-3-methyl-2-pentanone, produced by the plant growth-promoting rhizobacterium Bacillus subtilis, has been identified as a potent natural elicitor of plant immune responses.[1][12] This compound can induce systemic resistance in plants against pathogens.[1]
The induction of this resistance is mediated through the activation of both the jasmonic acid/ethylene (JA/ET) and salicylic (B10762653) acid (SA) signaling pathways.[1] The stereochemistry of 3,4-dihydroxy-3-methyl-2-pentanone is critical for its biological activity, with different stereoisomers exhibiting varying levels of elicitor potency.[1][12]
Experimental Protocol: General Plant Elicitor Assay
Disclaimer: This is a generalized protocol for assessing elicitor activity and would need to be adapted for specific plant-pathogen systems.
Materials:
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Plant seedlings (e.g., Arabidopsis thaliana)
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Elicitor compound (e.g., 3,4-dihydroxy-3-methyl-2-pentanone) dissolved in a suitable solvent
-
Pathogen suspension (e.g., Pseudomonas syringae)
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Growth chambers or greenhouse facilities
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Sterile water or appropriate buffer
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Equipment for disease scoring (e.g., imaging system, leaf scoring scale)
Procedure:
-
Grow the plant seedlings under controlled environmental conditions.
-
Treat the plants with the elicitor solution by either soil drench, foliar spray, or root dipping. A control group should be treated with the solvent alone.
-
After a specific induction period (e.g., 24-48 hours), challenge the plants with the pathogen suspension.
-
Incubate the challenged plants under conditions favorable for disease development.
-
Assess disease severity at regular intervals by measuring parameters such as lesion size, bacterial growth within the leaves, or visual disease symptoms.
-
Compare the disease severity between the elicitor-treated plants and the control plants to determine the level of induced resistance.
Role in Riboflavin (B1680620) (Vitamin B2) Biosynthesis
A structurally related compound, 3,4-dihydroxy-2-butanone 4-phosphate (DHBP), is a key intermediate in the biosynthesis of riboflavin (Vitamin B2). This metabolic pathway is essential in many pathogens but absent in humans, making the enzymes involved attractive targets for the development of novel antimicrobial agents.[1] The enzyme 3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBPS) catalyzes the formation of DHBP from D-ribulose 5-phosphate.
Conclusion
3,4-Dihydroxy-2-pentanone is a small, polyhydroxylated ketone with potential as a chiral building block in organic synthesis. While specific experimental data on its properties and synthesis are scarce, the study of related compounds provides valuable insights into its likely chemical behavior and potential biological significance. The well-documented role of its methylated analog as a plant immune elicitor and the involvement of a similar dihydroxybutanone derivative in the essential riboflavin biosynthesis pathway highlight the importance of this chemical scaffold. Further research into the synthesis, characterization, and biological evaluation of 3,4-Dihydroxy-2-pentanone and its stereoisomers is warranted and could lead to the development of new applications in agriculture and medicine.
References
- 1. 3,4-Dihydroxy-2-pentanone|C5H10O3|Research Chemical [benchchem.com]
- 2. 3,4-Dihydroxy-2-pentanone | C5H10O3 | CID 14281426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Direct Deoxygenation of α-Hydroxy and α,β-Dihydroxy Ketones Using a Silyl Lithium Reagent [organic-chemistry.org]
- 4. α-Diketone synthesis by oxidation [organic-chemistry.org]
- 5. cigs.unimo.it [cigs.unimo.it]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Identification of Small Sugar Isomers | News | Astrobiology [astrobiology.nasa.gov]
- 12. researchgate.net [researchgate.net]
